![molecular formula C12H19N B2873749 2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine CAS No. 55980-45-5](/img/structure/B2873749.png)

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

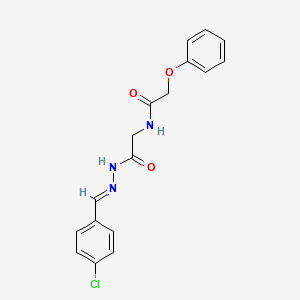

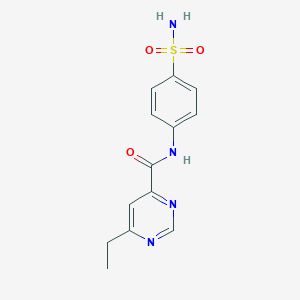

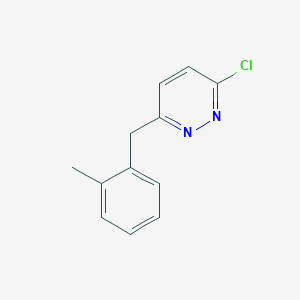

The compound “2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine” is also known as Metaphedrine or 3-Methylmethamphetamine (3-MMA). It is an amphetamine derivative that has been sold as a designer drug, first being reported in Sweden in 2021 .

Molecular Structure Analysis

The molecular structure of this compound consists of asymmetric units of C11H17N . The InChI code for this compound is 1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Pharmaceutical Intermediates

tert-butyl[(4-methylphenyl)methyl]amine: is utilized in the synthesis of chiral pharmaceutical intermediates. Ketoreductases, for instance, can perform chiral selective reduction in related carbamate compounds to produce intermediates with high chiral purity. These intermediates are crucial in the synthesis of antidepressants like Citalopram and Escitalopram oxalate, which function by inhibiting serotonin uptake .

Creation of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. For example, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved, leading to structurally novel derivatives with potential biological activity .

Organic Synthesis Enhancements

In organic chemistry, tert-butyl[(4-methylphenyl)methyl]amine is used to enhance the lipophilicity of molecules, which is vital for their passage through cell walls. This modification can substantially improve the biological activity of the compounds .

Antimalarial Drug Development

The tert-butyl group’s introduction into heterocycles has been reported to enhance antimalarial activity. For instance, attaching a tert-butyl group to the quinolone system in primaquine analogs resulted in improved blood schizontocidal activity .

Synthesis of Indole Derivatives

This compound is also involved in the synthesis of indole derivatives. For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with good yield and selectivity, starting from commercially available 4-bromo-1H-indole .

Medicinal Chemistry

In medicinal chemistry, the introduction of tert-butyl groups into molecules is a common strategy to increase structural diversity. This is important for the discovery of new drugs, as it allows for the exploration of a wider range of chemical space .

Eigenschaften

IUPAC Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOKYMQGPPWSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

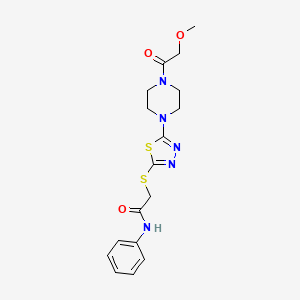

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)

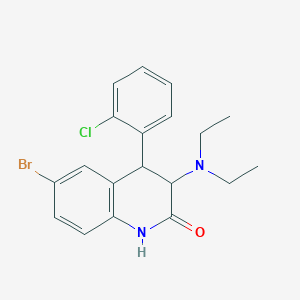

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)

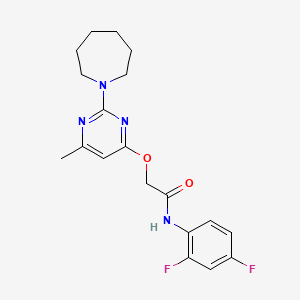

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)

![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)

![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)